Zebularine
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Overview
Description
Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that has shown significant potential in inhibiting tumor growth both in vitro and in vivo . This compound is particularly noted for its ability to inhibit cytidine deaminase by binding to the active site as covalent hydrates .
Mechanism of Action
Target of Action
Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .
Mode of Action
This compound acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, this compound has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, this compound can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, this compound has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various species . In mice, plasma this compound concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .
Result of Action
The inhibition of DNA methylation by this compound can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of this compound reduced the average number of polyps from 58 to 1 .
Biochemical Analysis
Biochemical Properties
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . This compound induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .
Cellular Effects
This compound has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, this compound has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .
Temporal Effects in Laboratory Settings
This compound has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, this compound treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of this compound-treated animals were still alive after 1 year .
Metabolic Pathways
This compound is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .
Subcellular Localization
Given its role as a DNA methylation inhibitor, it is likely that this compound localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through several methods. One common approach involves the condensation of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, followed by deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ribose moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution can result in various substituted pyrimidine analogs .
Scientific Research Applications
Zebularine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in experiments to understand the role of DNA methylation in cellular processes.
Comparison with Similar Compounds
- 5-Azacytidine
- 2-Deoxy-5-azacytidine
Comparison: Zebularine is unique in its chemical stability and minimal cytotoxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, this compound’s stability makes it a more attractive candidate for long-term studies and potential therapeutic applications .
Properties
CAS No. |
3690-10-6 |
---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
InChI Key |
RPQZTTQVRYEKCR-JJFBUQMESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Appearance |
Assay:≥98%A crystalline solid |
3690-10-6 | |
Synonyms |
4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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